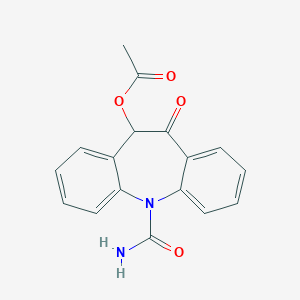
10-Acetyloxy Oxcarbazepine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiepileptic Activity Enhancement
Oxcarbazepine is a frequently prescribed antiepileptic drug for managing focal and generalized seizures . However, its therapeutic benefits are limited by its dose-dependent side effects . A study aimed to develop oxcarbazepine-loaded chitosan nanoparticles (OXC-NP) added to a mucoadhesive thermo-reversible gel for intranasal delivery and enhancement of antiepileptic activity . The results showed enhanced antiepileptic activity of OXC-NP, which was manifested as decreased seizure score and prolonged survival .
Nose-to-Brain Delivery
Nose-to-brain delivery is a novel route for improving the efficacy of antiepileptics . Drug encapsulation in mucoadhesive nanoparticles offers even more advantages for the nasal route . The study developed a formulation for intranasal delivery and enhancement of antiepileptic activity .
Anti-Inflammatory Mechanisms
The enhanced antiepileptic activity of OXC-NP could be explained by its anti-inflammatory mechanisms . The halting of hippocampal TNF-α and IL-6 together with upregulated IL-10 could explain these mechanisms .
Improved Dissolution Rate
A study aimed to prepare a centrifugal spinning-based formulation of oxcarbazepine for the improvement of dissolution rate and hence quick action . The results indicated that the centrifugal spinning rapidly produced dissolving microfibers . In these fibers, 20% oxcarbazepine was loaded, and both the yield and drug loading efficiency were improved by incorporating polyvinypyrolidine (PVP) in the formulations .
Quick Action Formulations
The dissolution studies have revealed >90% of the drug was dissolved in just 2 min as compared with drug alone that shows only 15% dissolution at this time interval . This indicates the potential of the centrifugal spinning technique for the production of drug-loaded fibers that can significantly enhance the dissolution rates of poorly soluble drugs and thus produce formulations for quick action of such drugs .
Therapeutic Treatment for Ischemia and Reperfusion Brain Injury
Therapeutic treatment with oxcarbazepine after cerebral ischemia apparently saved cerebellar neurons (Purkinje cells) from ischemia-induced neuronal death by attenuating oxidative stress . This suggests that oxcarbazepine can be utilized as a therapeutic medicine for ischemia and reperfusion brain (cerebellar) injury .
Mécanisme D'action
Target of Action
The primary target of 10-Acetyloxy Oxcarbazepine, like its parent compound Oxcarbazepine, is the voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials along neurons, which are fundamental to the functioning of the nervous system .
Mode of Action
10-Acetyloxy Oxcarbazepine and its active metabolite, MHD, exert their anti-epileptic effects primarily through the blockade of voltage-gated sodium channels . By blocking these channels, they stabilize hyperexcited neuronal membranes, inhibit repetitive firing, and decrease the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Biochemical Pathways
Oxcarbazepine undergoes rapid and extensive metabolism to its pharmacologically active metabolite, 10-hydroxycarbazepine (also known as licarbazepine), by stereoselective biotransformation mediated by a cytosolic, non-microsomal, and non-inducible arylketone reductase . 10-hydroxycarbazepine subsequently undergoes glucuronidation (51%) or undergoes hydroxylation to form a dihydrodiol metabolite (28%) .
Pharmacokinetics
After oral ingestion, Oxcarbazepine is rapidly absorbed with Tmax values of 3–6 h and with a bioavailability of 100% . The volume of distribution of its pharmacologically active metabolite, 10-hydroxycarbazepine, is 0.75 L/kg . The protein binding of 10-hydroxycarbazepine is 40%, while that of Oxcarbazepine it is 60% . The plasma elimination half-life of Oxcarbazepine is 2 h . Thus, Oxcarbazepine is essentially a prodrug which is rapidly converted to its pharmacologically active 10-hydroxycarbazepine metabolite .
Result of Action
The blockade of voltage-sensitive sodium channels by 10-Acetyloxy Oxcarbazepine and its active metabolite, MHD, results in the stabilization of hyperexcited neuronal membranes, inhibition of repetitive firing, and decreased propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Action Environment
The efficacy of 10-Acetyloxy Oxcarbazepine can be influenced by several environmental factors. For instance, body weight and co-administration with enzyme-inducing antiepileptic drugs emerge as the most influential factors contributing to the pharmacokinetics of MHD . A positive correlation was observed between estimated glomerular filtration rate (eGFR) and the clearance of MHD in pediatric patients with epilepsy . Genetic polymorphisms also play a significant role in MHD clearance .
Propriétés
IUPAC Name |
(11-carbamoyl-5-oxo-6H-benzo[b][1]benzazepin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10(20)23-16-12-7-3-5-9-14(12)19(17(18)22)13-8-4-2-6-11(13)15(16)21/h2-9,16H,1H3,(H2,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWJEEHQNGPADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552124 | |
| Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113952-21-9 | |
| Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
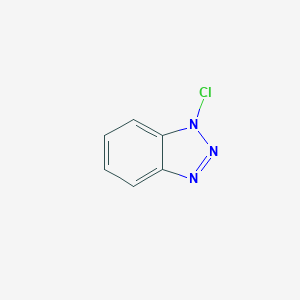

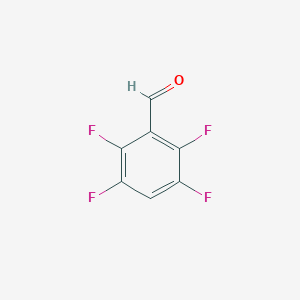


![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)


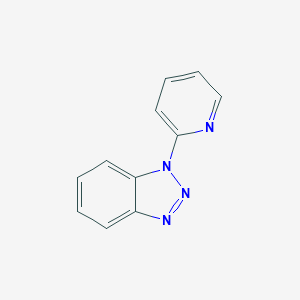
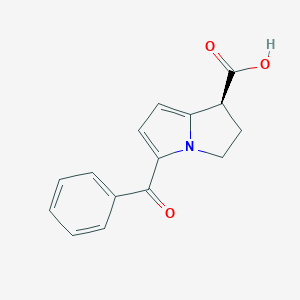
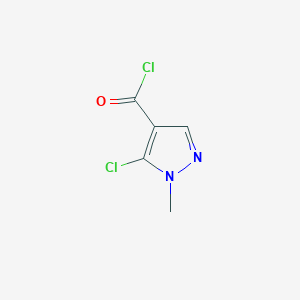
![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)